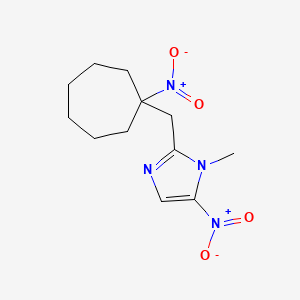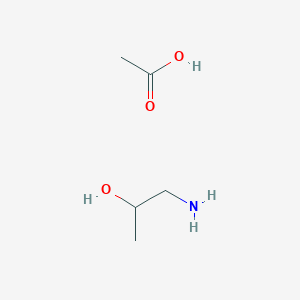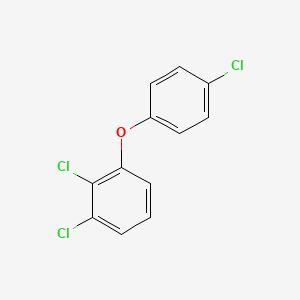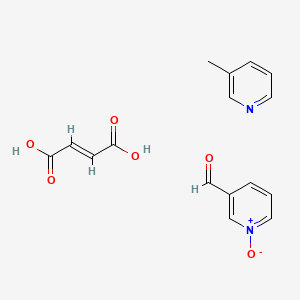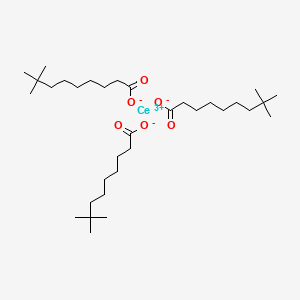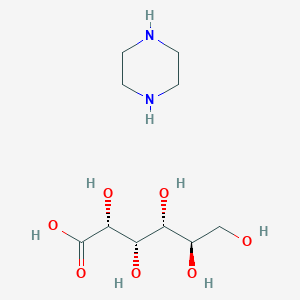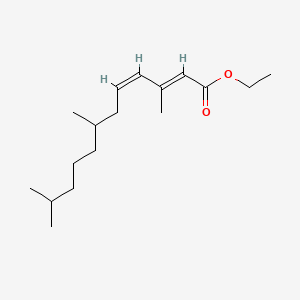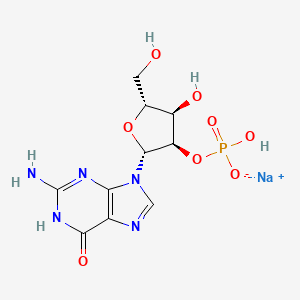
2'-Guanylic acid, monosodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Guanylic acid, monosodium salt, also known as guanosine 2’-monophosphate sodium salt, is a nucleotide derivative. It is an ester of phosphoric acid with the nucleoside guanosine. This compound is commonly used in biochemical research and has various applications in the fields of chemistry, biology, and medicine .
准备方法
Synthetic Routes and Reaction Conditions
The preparation of 2’-Guanylic acid, monosodium salt typically involves the phosphorylation of guanosine. This can be achieved through chemical synthesis methods where guanosine is reacted with phosphoric acid derivatives under controlled conditions. The reaction is usually carried out in an aqueous medium, and the product is purified through crystallization or other separation techniques .
Industrial Production Methods
Industrial production of 2’-Guanylic acid, monosodium salt often involves microbial fermentation. Specific strains of bacteria are used to convert guanosine into its monophosphate form. The fermentation process is followed by extraction and purification steps to obtain the final product .
化学反应分析
Types of Reactions
2’-Guanylic acid, monosodium salt can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Guanylic acid, monosodium salt can lead to the formation of guanosine diphosphate or guanosine triphosphate .
科学研究应用
2’-Guanylic acid, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acids and other nucleotide derivatives.
Biology: It plays a crucial role in various biochemical processes, including signal transduction and energy transfer.
Medicine: It is used in the development of antiviral and anticancer drugs.
Industry: It is used as a flavor enhancer in the food industry.
作用机制
The mechanism of action of 2’-Guanylic acid, monosodium salt involves its interaction with specific molecular targets. In biochemical processes, it acts as a substrate for enzymes involved in nucleotide metabolism. It can also bind to specific receptors and modulate signal transduction pathways. The molecular targets include guanine nucleotide-binding proteins and various enzymes involved in nucleic acid synthesis .
相似化合物的比较
Similar Compounds
Guanosine monophosphate:
Guanosine diphosphate: A nucleotide involved in energy transfer and signal transduction.
Guanosine triphosphate: A nucleotide that serves as an energy source in various biochemical reactions.
Uniqueness
2’-Guanylic acid, monosodium salt is unique due to its specific structure and functional properties. Unlike other guanosine derivatives, it has a phosphate group attached to the 2’ position of the ribose sugar, which gives it distinct biochemical properties and applications .
属性
CAS 编号 |
97416-82-5 |
|---|---|
分子式 |
C10H13N5NaO8P |
分子量 |
385.20 g/mol |
IUPAC 名称 |
sodium;[(2R,3R,4R,5R)-2-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C10H14N5O8P.Na/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(23-24(19,20)21)5(17)3(1-16)22-9;/h2-3,5-6,9,16-17H,1H2,(H2,19,20,21)(H3,11,13,14,18);/q;+1/p-1/t3-,5-,6-,9-;/m1./s1 |
InChI 键 |
LTTUDJUDNVUGHM-GWTDSMLYSA-M |
手性 SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
规范 SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)OP(=O)(O)[O-])N=C(NC2=O)N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



